molecular formula C11H19NO2 B090811 2-Piperidinoethyl methacrylate CAS No. 19416-48-9

2-Piperidinoethyl methacrylate

Cat. No.: B090811
CAS No.: 19416-48-9
M. Wt: 197.27 g/mol
InChI Key: GMTJKMKNOIUGPG-UHFFFAOYSA-N
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Description

2-Piperidinoethyl methacrylate is a methacrylic ester derivative featuring a piperidine ring linked via an ethyl spacer to the methacrylate backbone. Its structure enables applications in polymer chemistry, drug delivery systems, and as a synthon in organic synthesis .

Properties

CAS No.

19416-48-9

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-piperidin-2-ylethyl 2-methylprop-2-enoate

InChI

InChI=1S/C11H19NO2/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10/h10,12H,1,3-8H2,2H3

InChI Key

GMTJKMKNOIUGPG-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCC1CCCCN1

Canonical SMILES

CC(=C)C(=O)OCCC1CCCCN1

Synonyms

Methacrylic acid 2-piperidinoethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Amine Group Variations: Piperidine vs. Dimethylamino

Compounds with dimethylamino groups, such as those listed in (e.g., 2-(Dimethylamino)ethyl methacrylate derivatives), differ in amine structure. Key distinctions include:

  • Basicity and Reactivity: Piperidine (cyclic amine) offers higher basicity (pKa ~11) compared to dimethylamino (acyclic, pKa ~10), influencing protonation states and interactions in acidic environments .
  • Biological Activity: Piperidine derivatives often exhibit improved membrane permeability due to lipophilicity, making them favorable in pharmaceutical applications compared to dimethylamino analogs .

Ester Group and Substituent Position

  • 1-Methyl-3-Piperidyl Methacrylate (ECHA: 62037-83-6): This isomer features a methacrylate group at the 3-position of a methyl-substituted piperidine. Compared to 2-piperidinoethyl methacrylate, positional differences alter electronic and steric profiles. For example, the 3-substituent may reduce ring flexibility, affecting polymer chain mobility .
  • Its lower log P (estimated 1.2) compared to methacrylates suggests reduced lipophilicity, impacting solubility and bioavailability .

Polymerization Behavior

  • Polypiperidinol-Acrylate Methacrylate: This polymer (PMN P-88–1304) highlights regulatory considerations for piperidine-containing methacrylates. Significant new use rules (SNURs) under §721.4794 require reporting for industrial processing, reflecting environmental and safety concerns distinct from monomeric forms .

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Amine Type log P (Predicted) Key Applications Regulatory Notes
This compound C11H19NO2 Piperidine ~2.5 Polymers, drug delivery Subject to SNURs if polymerized
2-(Dimethylamino)ethyl Methacrylate C8H15NO2 Dimethylamino ~1.8 Ion-exchange resins, coatings Lower bioaccumulation risk
1-Methyl-3-Piperidyl Methacrylate C10H17NO2 Piperidine (3-position) ~2.3 Specialty adhesives ECHA-regulated
Ethyl 2-(Piperidin-4-yl)Acetate C9H17NO2 Piperidine ~1.2 Pharmaceutical intermediates High solubility in polar solvents

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-piperidinoethyl methacrylate?

  • Answer : The synthesis typically involves esterification of methacrylic acid derivatives with 2-piperidinoethanol. A standard approach includes reacting methacryloyl chloride with 2-piperidinoethanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Purification via column chromatography or distillation ensures removal of unreacted reagents. Characterization by FT-IR spectroscopy (e.g., verifying ester C=O stretches at ~1720 cm⁻¹ and methacrylate C=C peaks at ~1630 cm⁻¹) and ¹H/¹³C NMR (e.g., methacrylate vinyl protons at δ 5.5–6.1 ppm) is critical .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : Assign peaks for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and methacrylate backbone.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, and N content against theoretical values.
  • HPLC : Assess purity (>98% recommended for polymerization studies).
    Cross-referencing with spectral databases (e.g., NIST) ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles due to potential skin/eye irritation, as indicated by Draize test data (1% solution caused mild irritation in rabbit models) . Store in amber vials under inert gas to prevent premature polymerization.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic conditions?

  • Answer : Discrepancies in polymerization rates (e.g., radical vs. anionic initiation) may arise from impurities, solvent polarity, or oxygen inhibition. Methodological steps include:

  • Systematic Replication : Control variables like initiator concentration (e.g., AIBN at 0.1–1.0 mol%) and degassing protocols.
  • Kinetic Studies : Use DSC or in-situ FT-IR to monitor conversion rates.
  • Meta-Analysis : Apply PICOT framework (Population: monomer; Intervention: catalyst; Comparison: solvent systems; Outcome: molecular weight; Time: reaction duration) to categorize literature findings .

Q. What methodological considerations are critical for assessing this compound’s biocompatibility in drug delivery systems?

  • Answer :

  • In Vitro Cytotoxicity : Use MTT assays on fibroblast cell lines (e.g., L929) with varying monomer concentrations (0.1–10 mg/mL).
  • Ethical Compliance : Follow IRB guidelines for preclinical studies, including justification of animal models and dose ranges .
  • Degradation Profiling : Monitor hydrolytic byproducts (e.g., methacrylic acid) via LC-MS to evaluate long-term safety .

Q. How should researchers address conflicting data on the copolymerization behavior of this compound with hydrophilic monomers?

  • Answer : Contradictions in reactivity ratios (e.g., with acrylic acid vs. styrene) may stem from divergent polarity or steric effects. Strategies include:

  • Controlled Experiments : Use RAFT polymerization to tailor chain architecture and minimize side reactions.
  • Computational Modeling : Apply DFT calculations to predict monomer compatibility based on electron density maps.
  • Critical Appraisal : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Methodological Frameworks

Q. What frameworks guide the design of studies investigating this compound’s role in stimuli-responsive polymers?

  • Answer :

  • PICOT : Define stimuli (e.g., pH, temperature) as the "Intervention" and measure outcomes like phase transition temperatures.
  • Systematic Reviews : Aggregate data on copolymer glass transition temperatures (Tg) to identify trends .
  • Ethical Alignment : Justify biomedical relevance (e.g., targeted drug release) to comply with funding agency requirements .

Q. How can researchers mitigate bias when interpreting conflicting toxicity data for this compound?

  • Answer :

  • Blinded Studies : Ensure independent analysis of histopathology results.
  • Transparency : Publish raw datasets (e.g., LC-MS chromatograms) in supplementary materials.
  • Peer Review : Engage domain experts to critique experimental design pre-submission .

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